molecular formula C26H21ClN2O5 B14098947 7-Chloro-1-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14098947
M. Wt: 476.9 g/mol
InChI Key: DPIXAHVQEDADLL-UHFFFAOYSA-N
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Description

7-Chloro-1-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a chromeno[2,3-c]pyrrole core with various functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

7-Chloro-1-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further study .

Properties

Molecular Formula

C26H21ClN2O5

Molecular Weight

476.9 g/mol

IUPAC Name

7-chloro-1-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H21ClN2O5/c1-14-9-20-17(11-18(14)27)24(30)22-23(16-6-7-19(32-2)21(10-16)33-3)29(26(31)25(22)34-20)13-15-5-4-8-28-12-15/h4-12,23H,13H2,1-3H3

InChI Key

DPIXAHVQEDADLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)OC)OC)CC5=CN=CC=C5

Origin of Product

United States

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